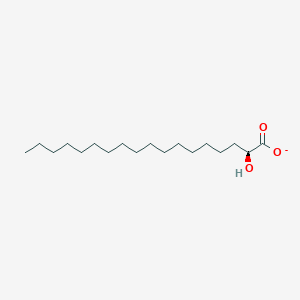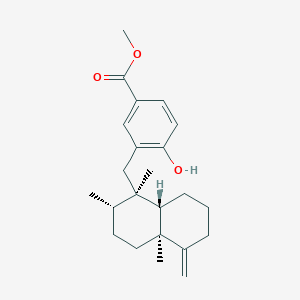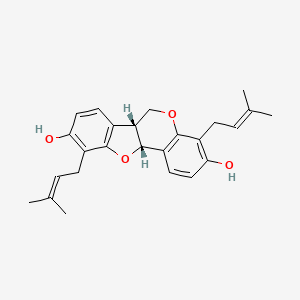![molecular formula C24H39NO5S B1260363 1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity. It belongs to the benzomorphan family and was initially developed as an opioid analgesic for the treatment of postoperative pain . Despite its promising pharmacological profile, development was ceased after phase II clinical trials, and it was never marketed .
Méthodes De Préparation
The synthesis of tonazocine mesylate involves several key steps:
Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Cyclization: The intermediate is cyclized using hydrofluoric acid to yield ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.
Acylation: This compound is acylated with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran to form the corresponding acyl derivative.
Reductive Ring Opening: The acyl derivative undergoes reductive ring opening with formic acid in refluxing mesitylene to produce 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Demethylation and Mesylation: Finally, the compound is demethylated with 48% hydrobromic acid and treated with methanesulfonic acid to yield tonazocine mesylate.
Analyse Des Réactions Chimiques
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions: Reagents such as hydrobromic acid, methanesulfonic acid, and formic acid are commonly used in its reactions.
Applications De Recherche Scientifique
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of benzomorphan derivatives.
Biology: The compound is used to investigate the role of delta-opioid receptors in biological systems.
Medicine: Although not marketed, it has been studied for its potential as an analgesic with fewer side effects compared to traditional opioids.
Industry: Its unique pharmacological profile makes it a candidate for developing new pain management therapies
Mécanisme D'action
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid exerts its effects primarily through interaction with opioid receptors:
Delta-Opioid Receptors: It acts as a partial agonist, enhancing dopaminergic function and potentially offering antiparkinsonian effects.
Mu-Opioid Receptors: It functions as an antagonist, which may reduce the risk of typical opioid side effects such as respiratory depression.
Kappa-Opioid Receptors: It has weak agonist activity, which may contribute to its analgesic properties
Comparaison Avec Des Composés Similaires
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is compared with other benzomorphan derivatives such as:
Zenazocine: Another benzomorphan with similar opioid receptor activity but different pharmacokinetic properties.
Pentazocine: A well-known benzomorphan used clinically, which has a different balance of agonist and antagonist activities at opioid receptors.
Butorphanol: A mixed agonist-antagonist opioid with a different receptor binding profile
This compound stands out due to its unique combination of partial delta-opioid agonism and mu-opioid antagonism, offering a potentially safer analgesic profile.
Propriétés
Formule moléculaire |
C24H39NO5S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23+;/m1./s1 |
Clé InChI |
CQSTVPYARYSBNS-FMVQVTEISA-N |
SMILES isomérique |
CCCCCC(=O)CC[C@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
SMILES canonique |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)](/img/structure/B1260281.png)
![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)





![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)






